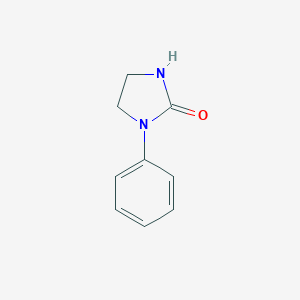

1-Phenylimidazolidin-2-one

Descripción general

Descripción

1-Phenylimidazolidin-2-one is a heterocyclic organic compound that features an imidazolidinone ring with a phenyl group attached to the nitrogen atom at the 1-position. This compound is of significant interest due to its diverse biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Phenylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with ethylenediamine under controlled conditions. The reaction typically proceeds as follows:

Reaction of Phenyl Isocyanate with Ethylenediamine:

Another method involves the three-component condensation of 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum’s acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-Phenylimidazolidin-2-one undergoes various chemical reactions, including:

Amidoalkylation: This reaction involves the addition of an amidoalkyl group to the compound, often using reagents like indole, oxindole, pyrazolone, and pyrazole derivatives.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes and Meldrum’s acid to form imidazo[4,5-b]pyridine-2,5(4H,6H)-diones.

Common Reagents and Conditions

Amidoalkylation: Reagents such as indole, oxindole, pyrazolone, and pyrazole derivatives; conditions include the use of solvents like ethanol and the presence of a base.

Condensation Reactions: Reagents include aldehydes and Meldrum’s acid; conditions involve the use of ethanol as a solvent and N-methylmorpholine as a base.

Major Products Formed

Amidoalkylation: Formation of unsymmetric bis-heterocyclic compounds with a direct C-C bond.

Condensation Reactions: Formation of imidazo[4,5-b]pyridine-2,5(4H,6H)-diones and 5-substituted 1-phenylhydantoins.

Aplicaciones Científicas De Investigación

Synthesis of 1-Phenylimidazolidin-2-one Derivatives

The synthesis of this compound typically involves the cyclization of urea derivatives with phenolic or aromatic nucleophiles. A notable method includes the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various aromatic compounds, which yields a series of substituted imidazolidinones with good regioselectivity . Quantum chemistry calculations have been employed to rationalize the regioselectivity observed during these reactions .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds derived from this scaffold have shown potent antibacterial and antifungal activities in vitro. In one study, specific derivatives displayed strong inhibition against Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential as therapeutic agents .

Insecticidal and Fungicidal Activities

Insecticidal properties have also been explored, with certain derivatives exhibiting high efficacy against pests like Plutella xylostella. One compound demonstrated an insecticidal activity of 86.7% at a concentration of 600 mg/L, significantly outperforming traditional insecticides . Additionally, fungicidal activities were noted against various strains, including Phytophthora capsici and Phytophthora infestans, further indicating the versatile application of these compounds in agricultural settings .

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated through in vitro studies. Some synthesized compounds exhibited low cytotoxicity against normal cells while showing significant cytotoxic effects on cancer cell lines at varying concentrations. This selective activity underscores the potential for developing new anticancer agents based on this scaffold .

Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships (SAR) has been crucial in understanding how modifications to the this compound structure influence its biological activities. Various substitutions at different positions on the imidazolidinone ring have been systematically studied to optimize potency and selectivity against target organisms or cell lines . For example, the introduction of different functional groups can enhance antimicrobial properties or alter the binding affinity to biological targets.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-Phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticancer activity, the compound is activated by cytochrome P450 enzymes, leading to the selective release of cytotoxic agents within cancer cells . This activation results in the inhibition of microtubule formation, ultimately leading to cell death.

Comparación Con Compuestos Similares

1-Phenylimidazolidin-2-one can be compared with other similar compounds, such as:

Imidazolidine-2,4-diones: These derivatives exhibit a wide range of biological activities, including antitumor, anticonvulsant, and antibacterial properties.

Uniqueness

This compound is unique due to its specific structural features and its ability to undergo diverse chemical reactions, making it a versatile building block in organic synthesis. Its biological activities, particularly its anticancer potential, further distinguish it from other similar compounds.

List of Similar Compounds

- 5,5-Diphenylhydantoin (Phenytoin)

- 1-Phenylhydantoin

- Imidazolidine-2,4-dione derivatives

Actividad Biológica

1-Phenylimidazolidin-2-one is a compound of increasing interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, drawing from various studies and findings.

Chemical Structure and Synthesis

This compound features a five-membered ring structure containing nitrogen and carbon atoms, which contributes to its biological properties. The synthesis of this compound often involves cyclization reactions from appropriate precursors, leading to derivatives with varying substituents that can enhance or modify biological activity.

Anticancer Activity

Research has shown that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the cytotoxicity of these compounds, revealing that certain derivatives possess IC50 values in the nanomolar range against human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma) .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 2h | HuTu 80 | 0.5 | 1.7 |

| 2k | MCF7 | 0.8 | 1.5 |

| 2b | HT-29 | 0.6 | 1.4 |

The selectivity index (SI), calculated as the ratio of IC50 values for normal cells to cancer cells, indicates that some derivatives are more cytotoxic to cancer cells than to normal cells, suggesting potential for targeted therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. One study reported that certain derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ampicillin . Additionally, some compounds showed antifungal activity against Candida species .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Bacteria/Fungi | Activity |

|---|---|---|

| 6 | E. coli | Inhibitory |

| 6 | Staphylococcus aureus | High efficiency |

| 6 | Candida albicans | Moderate |

Antioxidant Properties

The antioxidant capacity of imidazolidinone derivatives has been assessed through various assays. Compounds have shown varying levels of radical scavenging activity, indicating their potential role in mitigating oxidative stress-related diseases .

Case Studies

Several case studies illustrate the practical applications of this compound in medicinal chemistry:

- Cancer Treatment : A clinical evaluation demonstrated that a derivative of this compound effectively inhibited tumor growth in vivo using chick chorioallantoic membrane assays, highlighting its potential as an anticancer agent .

- Insecticidal Applications : Research into the insecticidal properties of phenylimidazolidinone derivatives found promising results against agricultural pests, suggesting their utility in pest management strategies .

Propiedades

IUPAC Name |

1-phenylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKGTRSHKSWYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292174 | |

| Record name | 1-Phenylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-69-7 | |

| Record name | 1-Phenyl-2-imidazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-2-IMIDAZOLIDINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable reaction that produces 2-oxo-3-phenylimidazolidine-1-carbonyl chloride, and what is a key application of this product?

A1: Research indicates that reacting phosgene with N-methyl-N-phenylethane-1,2-diamine, N-phenylethane-1,2-diamine, or 1-phenylimidazolidin-2-one yields 2-oxo-3-phenylimidazolidine-1-carbonyl chloride []. This acid chloride is particularly useful in synthesizing 1,1'-carbonylbis(3-phenylimidazolidin-2-one) upon reaction with ammonia [].

Q2: Can this compound derivatives be used as building blocks for more complex heterocyclic systems?

A2: Yes, studies have demonstrated the utility of 4-imino-1-phenylimidazolidin-2-one in multi-component reactions. For example, it reacts with aldehydes and Meldrum's acid to afford imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, a significant class of heterocyclic compounds [, ]. This reaction highlights the potential of this compound derivatives in constructing diverse molecular scaffolds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.